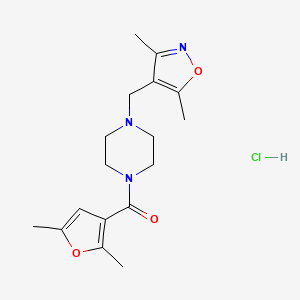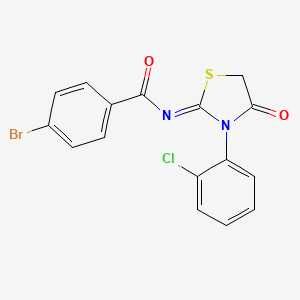
5-Fluor-1H-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1H-1,2,4-triazole is a heterocyclic compound characterized by a five-membered ring structure containing three nitrogen atoms and one fluorine atom.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
5-Fluoro-1H-1,2,4-triazole is a derivative of the triazole family . Triazoles are known to have broad biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . .
Mode of Action
Triazoles, in general, are known to interact with various biological targets due to their ability to form a variety of non-covalent bonds with enzymes and receptors . This interaction induces a broad spectrum of biological activities .
Biochemical Pathways
Triazoles and their derivatives are known to impact a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The water solubility of triazoles suggests that they may be readily absorbed and distributed in the body .
Result of Action
Given the broad biological activities of triazoles, it can be inferred that 5-fluoro-1h-1,2,4-triazole likely has a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-1H-1,2,4-triazole. For instance, its water solubility suggests that it may be mobile in the environment and may spread in water systems .
Biochemische Analyse
Biochemical Properties
The 5-fluoro-1H-1,2,4-triazole has been incorporated into peptides, showing an important localization on one side of the negative potential surface
Cellular Effects
Triazole derivatives have been known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
Triazoles are known to accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, paving the way for the construction of diverse novel bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method includes the cyclization of amido-nitriles under mild reaction conditions, often catalyzed by nickel . Another approach involves the reaction of azides with fluorine-containing compounds with multiple bonds .
Industrial Production Methods: Industrial production of 5-Fluoro-1H-1,2,4-triazole may involve scalable synthesis techniques such as the Einhorn–Brunner reaction or the Pellizzari reaction, which are well-established methods for producing 1,2,4-triazoles .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The fluorine atom in the triazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positions.
4,5-Dihydro-1H-1,2,4-triazole: A reduced form of the triazole ring with different chemical properties.
Uniqueness: 5-Fluoro-1H-1,2,4-triazole is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to other triazole derivatives .
Eigenschaften
IUPAC Name |
5-fluoro-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2FN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBHMFCHWRGFAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2414717.png)

![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/new.no-structure.jpg)




![2,5-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2414726.png)



![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-carbonyl)-1,4-diazepane](/img/structure/B2414733.png)
